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Compound of Interest

Compound Name:
4-Hydroxy-5-

(methylsulfonyl)valeric acid

CAS No.: 15396-28-8

Cat. No.: B14708025

Get Quote

Executive Summary
4-Hydroxy-5-(methylsulfonyl)valeric acid is a highly polar organic intermediate characterized

by three distinct functional groups: a carboxylic acid (C1), a secondary hydroxyl (C4), and a

methylsulfonyl group (C5). This specific functional array creates a "solubility triad" that makes

traditional cooling crystallization difficult. The molecule exhibits high water solubility and a

tendency to "oil out" rather than crystallize due to strong hydrogen bonding and high viscosity

in the amorphous state.

This guide details three targeted protocols designed to overcome these thermodynamic

barriers:

Antisolvent Crystallization (Primary): Utilizing a binary solvent system to induce controlled

nucleation.

pH-Swing Precipitation (Purification): Leveraging the carboxylic acid pKa for impurity

rejection.
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Reactive Crystallization (Rescue): Amine salt formation for difficult-to-crystallize oils.

Physicochemical Profile & Solubility Logic
Understanding the molecule's behavior is the prerequisite for successful isolation.

Property Value / Characteristic Process Implication

Molecular Formula C₆H₁₂O₅S
Low molecular weight, high

polarity.

MW 196.22 g/mol --

CAS 15396-28-8 --

pKa (Predicted) ~4.5 (Carboxylic Acid)
Allows for pH-controlled

extraction/precipitation.

LogP (Predicted) -1.2 to -0.8
Highly hydrophilic; partitions

into aqueous phase.

H-Bond Donors 2 (COOH, OH)
Strong tendency to form

supersaturated oils.

Solubility (High)
Water, Methanol, Ethanol,

DMSO
Good solvents for dissolution.

Solubility (Low) Hexane, Toluene, MTBE, DCM Good antisolvents.

Expert Insight: The presence of the sulfone group (

) significantly increases polarity and melting point compared to the thioether analog. However,
the flexible alkyl chain reduces lattice energy, increasing the risk of oiling.

Experimental Protocols
Protocol A: Binary Solvent Crystallization (Antisolvent)
Best for: High-purity material that has already been extracted or roughly isolated.

Theory: Since the compound is highly soluble in alcohols but insoluble in esters/ethers, a

"Drowning Out" technique is used. We use Ethyl Acetate (EtOAc) as the antisolvent because it
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has moderate polarity, allowing for better crystal growth than harsh antisolvents like Hexane.

Reagents:

Solvent: Methanol (MeOH) or Ethanol (EtOH).

Antisolvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).

Seed Crystals: 1-2 wt% (Critical for avoiding oiling).

Step-by-Step Workflow:

Dissolution: Dissolve the crude oil/solid in the minimum amount of MeOH at 40°C. (Target

conc: 200-300 mg/mL).

Filtration: Polish filter (0.45 µm PTFE) to remove insoluble particulates.

Initial Charge: Charge the filtrate into a reactor/flask with overhead stirring.

Cloud Point Determination: Slowly add EtOAc dropwise at 40°C until a faint, persistent

turbidity (cloud point) is observed.

Seeding: Add 1 wt% seed crystals immediately. Hold at 40°C for 30 minutes to allow seed

bed maturation.

Note: If no seeds are available, scratch the glass wall or use sonication to induce

nucleation.

Antisolvent Addition: Begin adding the remaining EtOAc (Target ratio MeOH:EtOAc = 1:5 to

1:8) over 2-3 hours.

Cooling Ramp: Linearly cool the slurry from 40°C to 0°C over 4 hours (10°C/hour).

Isolation: Filter the white crystalline solid. Wash with cold EtOAc.

Drying: Vacuum dry at 40°C for 12 hours. Sulfones can be hygroscopic; ensure dry storage.

Protocol B: pH-Swing Precipitation
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Best for: Isolating the compound from a crude reaction mixture or aqueous stream.

Theory: By adjusting pH, we toggle the molecule between its water-soluble carboxylate form

(Salt) and its less soluble free-acid form.

Step-by-Step Workflow:

Basification: Dissolve crude material in 1M NaHCO₃ (aq). Adjust pH to ~8.5. The compound

forms the sodium salt and dissolves fully in water.

Organic Wash: Wash the aqueous solution with DCM or Toluene (2x).

Purpose: Removes non-acidic impurities (unreacted sulfones, neutral byproducts). Discard

organic layer.

Acidification: Cool the aqueous layer to 5°C. Slowly add 2M HCl or H₂SO₄ to adjust pH to

~2.0.

Critical: Do this slowly. Rapid acidification traps impurities.

Extraction/Crystallization:

Scenario 1 (Precipitation): If solids form, age the slurry at 0°C for 1 hour, then filter.

Scenario 2 (Oiling): If an oil forms (likely due to high water solubility), extract the acidic

aqueous layer with 2-MeTHF or EtOAc (3x).

Concentration: Dry the combined organic extracts over Na₂SO₄. Concentrate under vacuum

to a thick oil.

Trituration: Add MTBE or Heptane to the oil and stir vigorously at room temperature to induce

crystallization (transformation from amorphous oil to crystalline solid).

Process Visualization
The following diagram illustrates the decision logic for selecting the correct isolation pathway.
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Crude 4-Hydroxy-5-(methylsulfonyl)valeric acid

Initial State?

Aqueous Solution / Reaction Mix

In Water

Crude Solid or Oil

Isolated

Adjust pH > 8.5 (NaHCO3)
Form Carboxylate Salt

Dissolve in MeOH (5 vol)

Wash with DCM/Toluene
(Remove Neutrals)

Acidify to pH < 2.0 (HCl)
Form Free Acid

Extract into EtOAc/2-MeTHF

Concentrate

Add Seeds @ Cloud Point

Slow Addition of EtOAc (20 vol)

Cool to 0°C

Pure Crystalline Product

Filter & Dry

Click to download full resolution via product page
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Figure 1: Decision tree for the isolation of 4-Hydroxy-5-(methylsulfonyl)valeric acid,

highlighting the transition between pH-swing purification and antisolvent crystallization.

Troubleshooting & Critical Process Parameters
(CPPs)
The "Oiling Out" Phenomenon
Hydroxy-acids are notorious for separating as a liquid phase (oil) before crystallizing. This

occurs when the metastable limit is breached too quickly.

Cause: Supersaturation is too high; temperature is too high during antisolvent addition.

Solution:

Seed Loading: Increase seed loading to 2-5%.

Temperature Cycling: If oil forms, heat the mixture until it redissolves (or becomes a single

liquid phase), then cool very slowly.

Solvent Swap: If MeOH/EtOAc fails, try Acetone/Heptane. Acetone is an excellent solvent

for sulfones.

Analytical Validation
Ensure the isolated material is the correct target and form.

HPLC: Check purity. The sulfone group is UV active (though weak, usually ~210-220 nm).

qNMR: Quantitative NMR (DMSO-d6) to verify the ratio of the aliphatic chain protons and the

methyl-sulfone singlet (~3.0 ppm).

DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm. A broad peak

indicates amorphous content or low purity.
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Compound Identity: National Center for Biotechnology Information. (2023). PubChem

Compound Summary for CID 203868, 4-Hydroxy-5-(methylsulfonyl)valeric acid.

Retrieved from [Link]

Crystallization Principles: Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd
ed.). Butterworth-Heinemann. (Standard reference for antisolvent and cooling techniques).
Sulfone Chemistry: Trost, B. M. (1988). Sulfones: Chemical chameleons. Bulletin of the
Chemical Society of Japan. (Background on sulfone polarity and solubility).

FDA Substance Registration: U.S. Food and Drug Administration. UNII Search:

S97KR3E8PX.[1][2] Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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